5-Benzyloxyindole

Catalog No.
S661259
CAS No.
1215-59-4
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyloxyindole

CAS Number

1215-59-4

Product Name

5-Benzyloxyindole

IUPAC Name

5-phenylmethoxy-1H-indole

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2

InChI Key

JCQLPDZCNSVBMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3

Synonyms

5-(Phenylmethoxy)-1H-indole; 5-(Benzyloxy)-1H-indole; 5-Benzyloxyindole; Benzyl 1H-Indol-5-yl Ether; NSC 62895;

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3

The exact mass of the compound 5-Benzyloxyindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62895. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Benzyloxyindole is a highly stable, crystalline, ether-protected indole derivative utilized as a foundational building block in organic synthesis, particularly for the preparation of serotonin (5-HT) analogs, tryptamines, and complex bis-indole alkaloids [1]. Unlike its unprotected counterpart, 5-hydroxyindole, which is highly susceptible to oxidation and electrophilic degradation, the benzyl ether moiety in 5-benzyloxyindole robustly masks the reactive C5-phenolic oxygen. This protection enables aggressive downstream functionalization at the C3 position—such as Mannich reactions, Vilsmeier-Haack formylations, and Lewis acid-catalyzed cross-couplings—without compromising the indole core. Furthermore, its high solubility in standard organic solvents and compatibility with mild, neutral deprotection conditions (catalytic hydrogenolysis) make it the industry-standard precursor for pharmaceutical manufacturing and late-stage functionalization workflows.

Buyers attempting to substitute 5-benzyloxyindole with the cheaper, unprotected 5-hydroxyindole frequently encounter catastrophic reaction failures, as the free hydroxyl group readily coordinates with Lewis acids and undergoes rapid oxidative degradation during C3-alkylation or acylation [1]. Conversely, substituting with 5-methoxyindole introduces severe downstream processing bottlenecks. While the methoxy group provides similar protection during intermediate synthesis, its removal requires harsh, strongly acidic conditions (e.g., BBr3, AlCl3, or TMSCl/NaI) that routinely cleave fragile functional groups and degrade complex multi-ring scaffolds[2]. 5-Benzyloxyindole is uniquely positioned because it combines the robust synthetic masking of an ether with the exceptional processability of mild, palladium-catalyzed hydrogenolytic deprotection, ensuring high yields in late-stage pharmaceutical synthesis.

Yield Superiority in Lewis Acid-Promoted C-C Bond Formation

In the parallel synthesis of indolylquinones via Lewis acid-promoted addition, the choice of C5-substituent dictates reaction viability. When subjected to zinc triflate-catalyzed condensation, 5-benzyloxyindole successfully yielded the target indolylquinone in 60% yield with 99% purity [1]. In direct contrast, the unprotected 5-hydroxyindole completely failed to react, yielding no product under identical conditions[1]. The free hydroxyl group interferes with the Lewis acid catalyst and promotes side reactions, demonstrating that procurement of the benzyl-protected indole is mandatory for successful C-C bond formation in these scaffolds.

Evidence DimensionProduct yield and purity in Lewis acid-catalyzed condensation
Target Compound Data60% yield, 99% purity (5-Benzyloxyindole)
Comparator Or Baseline0% yield / no product formed (5-Hydroxyindole)
Quantified DifferenceAbsolute yield rescue from 0% to 60%
ConditionsZinc triflate hydrate, silver carbonate, THF, reflux 24h

Procuring the benzyloxy-protected indole is essential to prevent complete reaction failure when performing Lewis acid-catalyzed functionalizations at the indole C3 position.

Late-Stage Deprotection Viability in Complex Scaffold Synthesis

The synthesis of bis(1H-2-indolyl)methanone PDGF receptor kinase inhibitors highlights the critical process advantage of the benzyloxy group over the methoxy group. Researchers found that attempting to deprotect the 5-methoxyindole derivative using standard ether cleavage reagents (benzylthiol/AlCl3 or TMSCl/NaI) completely failed, stalling the synthesis [1]. By pivoting procurement to 5-benzyloxyindole, the intermediate was easily and cleanly deprotected using mild ammonium formate and Pd/C, enabling the successful isolation of the target 5-hydroxy bis-indole [1].

Evidence DimensionSuccess rate of late-stage ether deprotection
Target Compound DataSuccessful quantitative cleavage via mild Pd/C hydrogenolysis
Comparator Or BaselineComplete deprotection failure using AlCl3 or TMSCl/NaI (5-Methoxyindole derivative)
Quantified DifferenceEnables successful synthesis vs. complete synthetic dead-end
ConditionsAmmonium formate, Pd/C for benzyloxy; AlCl3/benzylthiol for methoxy

For multi-step syntheses of sensitive pharmaceuticals, 5-benzyloxyindole guarantees a viable, mild deprotection route where 5-methoxy analogs result in a synthetic dead-end.

High-Yield Precursor for Tryptamine and Serotonin Analog Production

5-Benzyloxyindole is the established industrial standard for synthesizing 5-hydroxytryptamine (serotonin) analogs, dating back to the original Speeter-Anthony synthesis. Its robust protection allows for aggressive C3-alkylation without the oxidative degradation seen in unprotected indoles. Furthermore, the final deprotection step is highly efficient; for example, the catalytic hydrogenolysis of 1-methyl-5-benzyloxybufotenine using a 10% Pd/C catalyst in methanol yields the final 1-methylbufotenine hydrochloride in an 85% isolated yield[1]. This reliable, high-yielding profile makes it the preferred starting material for scalable neurochemical synthesis.

Evidence DimensionFinal step deprotection yield for tryptamine derivatives
Target Compound Data85% isolated yield of target hydrochloride salt
Comparator Or BaselineUnprotected 5-hydroxyindoles (prone to severe oxidation during prior alkylation steps)
Quantified DifferenceHigh stable yield vs. oxidative degradation
Conditions10% Pd-C catalyst, 3 atm hydrogen, methanol, room temperature

Buyers manufacturing serotonin analogs or tryptamines must use 5-benzyloxyindole to ensure high overall yields and prevent oxidative loss during intermediate steps.

Synthesis of Serotonin (5-HT) and Melatonin Analogs

Because the benzyloxy group withstands the aggressive electrophilic conditions of the Speeter-Anthony tryptamine synthesis, 5-benzyloxyindole is the premier starting material for manufacturing serotonin, 5-HTP, and related neuro-pharmaceuticals [1]. It ensures high intermediate stability and allows for a clean, final-stage hydrogenolysis.

Development of Bis-Indole Kinase Inhibitors

In the discovery and scale-up of complex bis-indole anti-cancer agents (such as PDGF receptor kinase inhibitors), 5-benzyloxyindole is required over methoxy-indoles [2]. Its ability to be deprotected under mild, neutral conditions (Pd/C) prevents the acid-catalyzed degradation of the sensitive bis-indole core.

Lewis Acid-Catalyzed Indole Library Synthesis

For high-throughput or parallel synthesis of indolylquinones and other C3-functionalized indoles, 5-benzyloxyindole guarantees high coupling yields where unprotected 5-hydroxyindoles completely fail to react due to catalyst poisoning and side reactions[3].

XLogP3

3.6

Appearance

Powder

Melting Point

102.0 °C

UNII

YCI4Z02E1C

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (11.11%): Flammable solid [Danger Flammable solids];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1215-59-4

Wikipedia

5-benzyloxyindole

Dates

Last modified: 08-15-2023

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